molecular formula C21H26N2O3S B11510643 2-[(2-oxo-2-{[4-(pentyloxy)phenyl]amino}ethyl)sulfanyl]-N-phenylacetamide

2-[(2-oxo-2-{[4-(pentyloxy)phenyl]amino}ethyl)sulfanyl]-N-phenylacetamide

Cat. No.: B11510643
M. Wt: 386.5 g/mol
InChI Key: YAODUDGWWZSLCD-UHFFFAOYSA-N
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Description

N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is an organic compound with a complex structure that includes a pentoxyphenyl group, a phenylcarbamoyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the pentoxyphenyl group can be introduced through an etherification reaction, while the phenylcarbamoyl group can be added via a carbamoylation reaction. The final step often involves the formation of the sulfanylacetamide moiety through a thiolation reaction.

Industrial Production Methods

In an industrial setting, the production of N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can involve the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs, such as:

    N-(4-(4-Aminophenoxy)phenyl)acetamide: This compound has a similar phenylacetamide structure but lacks the sulfanyl group.

    Phenylcarbamoyl derivatives: These compounds share the phenylcarbamoyl group but may have different substituents on the phenyl ring.

The unique combination of functional groups in N-[4-(PENTYLOXY)PHENYL]-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[2-oxo-2-(4-pentoxyanilino)ethyl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C21H26N2O3S/c1-2-3-7-14-26-19-12-10-18(11-13-19)23-21(25)16-27-15-20(24)22-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,22,24)(H,23,25)

InChI Key

YAODUDGWWZSLCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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